molecular formula C13H9N5OS B2494407 [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile CAS No. 1223803-04-0

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile

Cat. No.: B2494407
CAS No.: 1223803-04-0
M. Wt: 283.31
InChI Key: MVHMQHZUIWQZOZ-UHFFFAOYSA-N
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Description

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyrazine ring, makes it an interesting subject for research and development in various scientific fields.

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile are not well-documented in the literature. Related triazolothiadiazine compounds have been shown to interact with a variety of enzymes and proteins . These interactions often involve hydrogen bond accepting and donating characteristics, which allow these compounds to form specific interactions with different target receptors .

Cellular Effects

The cellular effects of this compound are currently unknown. Related compounds have been shown to exhibit cytotoxic activities against various cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action for this compound is not well-understood. Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been shown to exhibit changes in their effects over time, including issues related to stability and degradation .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are currently unknown. Related compounds have been shown to exhibit varying effects at different dosages .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Related compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. Related compounds have been shown to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Related compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

The synthesis of [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . This reaction leads to the formation of the triazole ring, which is then fused with the pyrazine ring to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.

    Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile has several scientific research applications:

Comparison with Similar Compounds

[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5OS/c14-6-9-20-13-16-15-11-12(19)17(7-8-18(11)13)10-4-2-1-3-5-10/h1-5,7-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHMQHZUIWQZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC#N)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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